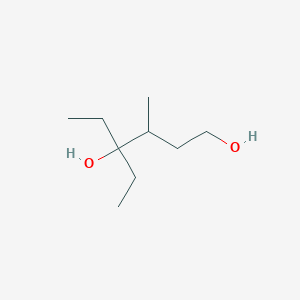
Tris(3,5-dimethylpyrazol-1-yl)methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(3,5-dimethylpyrazol-1-yl)methylsilane is an organosilicon compound characterized by the presence of three 3,5-dimethylpyrazolyl groups attached to a central silicon atom
準備方法
The synthesis of Tris(3,5-dimethylpyrazol-1-yl)methylsilane typically involves the reaction of 3,5-dimethylpyrazole with a silicon-containing precursor. One common method involves the alkylation of pyrazoles with poly(bromomethyl) compounds using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Tris(3,5-dimethylpyrazol-1-yl)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The pyrazolyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Tris(3,5-dimethylpyrazol-1-yl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the development of advanced materials, including catalysts and polymers.
作用機序
The mechanism by which Tris(3,5-dimethylpyrazol-1-yl)methylsilane exerts its effects is primarily through its ability to form stable complexes with metal ions. The pyrazolyl groups act as ligands, coordinating with metal centers and influencing their reactivity and stability. This coordination can affect various molecular pathways, depending on the specific metal ion and the context of the reaction .
類似化合物との比較
Tris(3,5-dimethylpyrazol-1-yl)methylsilane can be compared with other similar compounds, such as:
Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate: This compound also features 3,5-dimethylpyrazolyl groups but is centered around a boron atom instead of silicon.
Poly(3,5-dimethylpyrazol-1-yl)methylbenzene ligands: These ligands have a benzene core with multiple 3,5-dimethylpyrazolyl groups attached.
The uniqueness of this compound lies in its silicon-centered structure, which imparts different chemical properties and reactivity compared to its boron or benzene-centered analogs.
特性
IUPAC Name |
tris(3,5-dimethylpyrazol-1-yl)-methylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6Si/c1-11-8-14(4)20(17-11)23(7,21-15(5)9-12(2)18-21)22-16(6)10-13(3)19-22/h8-10H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMPLOOCOIRDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1[Si](C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579044 |
Source


|
| Record name | 1,1',1''-(Methylsilanetriyl)tris(3,5-dimethyl-1H-pyrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162716-43-0 |
Source


|
| Record name | 1,1',1''-(Methylsilanetriyl)tris(3,5-dimethyl-1H-pyrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)

![(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B6289199.png)








![9-[1-(CYCLOPENTA-2,4-DIEN-1-YL)CYCLOHEXYL]-9H-FLUORENE](/img/structure/B6289273.png)


